molecular formula C3H6O5P2 B14736955 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide CAS No. 4726-80-1

2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide

Cat. No.: B14736955
CAS No.: 4726-80-1
M. Wt: 184.02 g/mol
InChI Key: IFXYBJPTUROFIZ-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-1,4-diphosphabicyclo(222)octane 1,4-dioxide is a chemical compound with the molecular formula C3H6O5P2 It is known for its unique bicyclic structure, which includes phosphorus and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .

Scientific Research Applications

2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or other chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide is unique due to its specific bicyclic structure and the presence of both phosphorus and oxygen atoms. This structure imparts distinctive chemical properties, making it valuable in various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from similar compounds .

Properties

CAS No.

4726-80-1

Molecular Formula

C3H6O5P2

Molecular Weight

184.02 g/mol

IUPAC Name

2,6,7-trioxa-1λ5,4λ5-diphosphabicyclo[2.2.2]octane 1,4-dioxide

InChI

InChI=1S/C3H6O5P2/c4-9-1-6-10(5,7-2-9)8-3-9/h1-3H2

InChI Key

IFXYBJPTUROFIZ-UHFFFAOYSA-N

Canonical SMILES

C1OP2(=O)OCP1(=O)CO2

Origin of Product

United States

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